2-(Benzyloxy)-6-iodo-4-nitroaniline
Overview
Description
2-(Benzyloxy)-6-iodo-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, an iodine atom, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-6-iodo-4-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Iodination: The substitution of a hydrogen atom with an iodine atom.
Benzyloxy Protection:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-6-iodo-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen exchange reactions, such as replacing the iodine atom with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.
Major Products:
Oxidation: Formation of 2-(Benzyloxy)-6-iodo-4-nitrobenzaldehyde.
Reduction: Formation of 2-(Benzyloxy)-6-iodo-4-phenylenediamine.
Substitution: Formation of various substituted anilines depending on the substituent introduced.
Scientific Research Applications
2-(Benzyloxy)-6-iodo-4-nitroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-iodo-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
2-(Benzyloxy)-4-nitroaniline: Lacks the iodine atom, which may affect its reactivity and applications.
2-(Benzyloxy)-6-chloro-4-nitroaniline: Contains a chlorine atom instead of iodine, leading to different chemical properties.
2-(Benzyloxy)-6-bromo-4-nitroaniline: Contains a bromine atom, which may influence its reactivity and biological activity.
Uniqueness: 2-(Benzyloxy)-6-iodo-4-nitroaniline is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions and influence the compound’s reactivity and applications in various fields.
Properties
IUPAC Name |
2-iodo-4-nitro-6-phenylmethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c14-11-6-10(16(17)18)7-12(13(11)15)19-8-9-4-2-1-3-5-9/h1-7H,8,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCWXUOVSNPLFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)[N+](=O)[O-])I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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